N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide
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Overview
Description
N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and a pyrrolidinyl group, along with a thiophene-2-carboxamide moiety
Mechanism of Action
Pyrrolidine
This is a five-membered ring with a nitrogen atom. Compounds containing a pyrrolidine ring are known to have diverse biological activities and are used widely in medicinal chemistry . The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Pyrimidine
This is a six-membered ring with two nitrogen atoms. Pyrimidines are part of several important biomolecules, including DNA and RNA. Pyrimidine derivatives have been found to possess various biological activities, including antiviral, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and pyrrolidinyl groups. The final step involves the coupling of the thiophene-2-carboxamide moiety.
Pyrimidine Core Synthesis: The pyrimidine core can be synthesized using a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of Substituents: The dimethylamino group can be introduced via nucleophilic substitution, while the pyrrolidinyl group can be added through a cyclization reaction.
Coupling with Thiophene-2-carboxamide: The final step involves the coupling of the synthesized pyrimidine derivative with thiophene-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF (dimethylformamide), while electrophilic substitution can be performed using reagents like bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide
- N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide
Uniqueness
N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide is unique due to the presence of the thiophene-2-carboxamide moiety, which imparts distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-19(2)13-11(17-14(21)12-6-5-9-22-12)10-16-15(18-13)20-7-3-4-8-20/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVYDYMRNZFGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CS2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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